(S)-(+)-2-(Dibenzylamino)-1-propanol

Catalog No.
S1900586
CAS No.
60479-65-4
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(Dibenzylamino)-1-propanol

CAS Number

60479-65-4

Product Name

(S)-(+)-2-(Dibenzylamino)-1-propanol

IUPAC Name

(2S)-2-(dibenzylamino)propan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1

InChI Key

IEEFFKXJADVWJO-HNNXBMFYSA-N

SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Isomeric SMILES

C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

The exact mass of the compound (S)-(+)-2-(Dibenzylamino)-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-(Dibenzylamino)-1-propanol is a chiral β-amino alcohol widely utilized as a ligand and a key precursor in asymmetric synthesis. Its primary function is to form chiral catalyst complexes, most notably with boranes to generate oxazaborolidine catalysts for stereoselective reductions, or with organometallic reagents for enantioselective additions to carbonyls. The compound's rigid structure, defined by the propanol backbone and the sterically demanding N,N-dibenzyl groups, is fundamental to its ability to induce high levels of enantioselectivity in chemical transformations.

Substituting this compound is operationally unviable for its intended applications. Using the racemic mixture, (±)-2-(dibenzylamino)-1-propanol, would result in a racemic product (0% enantiomeric excess), completely defeating the purpose of asymmetric catalysis. Employing the opposite (R)-enantiomer would yield the incorrect enantiomer of the target molecule. Furthermore, replacing the N,N-dibenzyl groups with less sterically demanding substituents, such as N,N-dimethyl or a single N-benzyl group, would fundamentally alter the shape and rigidity of the catalytic pocket. This change drastically reduces the ability to control the facial selectivity of the reaction, leading to unpredictable and significantly lower enantioselectivity, thereby compromising product purity and increasing downstream separation costs.

Precursor Suitability: Foundation for High-Performing Oxazaborolidine (CBS) Catalysts

(S)-(+)-2-(Dibenzylamino)-1-propanol serves as a validated precursor for forming chiral oxazaborolidine catalysts, which are workhorses for the asymmetric reduction of prochiral ketones. The efficacy of these in-situ-formed catalysts is critically dependent on the steric properties of the parent amino alcohol. The two bulky N-benzyl groups are essential for creating a rigid and well-defined chiral environment upon complexation with borane. This controlled steric environment is a known prerequisite for achieving high enantioselectivity (e.e.), often exceeding 90-98% e.e. for suitable ketone substrates. Using precursors with smaller N-substituents would fail to provide the necessary steric hindrance to effectively shield one face of the ketone, resulting in lower enantiomeric purity of the final alcohol product.

Evidence DimensionEnantiomeric Excess (% e.e.) in Asymmetric Ketone Reduction
Target Compound DataEnables formation of catalysts that typically achieve >90% e.e.
Comparator Or BaselineAmino alcohol precursors lacking sufficient steric bulk (e.g., smaller N-alkyl groups) lead to catalysts with lower enantioselectivity.
Quantified DifferenceThe use of sterically demanding precursors like this compound is the established method to achieve the highest levels of enantioselectivity, often the difference between >90% e.e. and moderate or poor results.
ConditionsIn-situ formation of an oxazaborolidine catalyst with a borane source (e.g., BH3•SMe2) for the reduction of a prochiral ketone.

Procuring this specific precursor provides a reliable and established route to high-performance catalysts, ensuring reproducibility and high product purity in asymmetric reduction workflows.

Purity-Linked Usability: The Critical Role of Enantiopurity in Catalysis

In any asymmetric reaction, the use of an enantiomerically pure ligand is the primary determinant of the product's enantiomeric excess (e.e.). When (S)-(+)-2-(Dibenzylamino)-1-propanol is used as a chiral ligand, it is intended to produce a specific enantiomer of the desired product with high purity. A direct comparison to a racemic version of the same ligand demonstrates the absolute necessity of enantiopurity. A racemic ligand contains an equal mixture of (S) and (R) forms, which will catalyze the formation of (S) and (R) products in equal amounts, leading to a racemic product with 0% e.e. This renders the entire synthetic step useless for producing a chiral molecule.

Evidence DimensionProduct Enantiomeric Excess (% e.e.)
Target Compound DataEnables high e.e. (e.g., >90%) for the target product enantiomer.
Comparator Or BaselineRacemic (±)-2-(Dibenzylamino)-1-propanol ligand, resulting in 0% e.e.
Quantified Difference>90% absolute difference in enantiomeric excess.
ConditionsGeneral asymmetric transformation (e.g., organozinc addition, borane reduction) where the amino alcohol acts as the chiral ligand/catalyst.

Procuring the enantiomerically pure (S)-form is a non-negotiable requirement for success; using an achiral or racemic substitute guarantees process failure and results in a product with no chiral value.

Steric Hindrance as a Performance Driver in Enantioselective Additions

The N,N-dibenzyl group provides significant steric bulk, which is a key performance attribute for a chiral ligand in reactions such as the addition of dialkylzinc reagents to aldehydes. In a comparative study of various amino alcohol ligands for the asymmetric borane reduction of α-chloroacetophenone, it was demonstrated that increased steric hindrance near the active site improves asymmetric induction. A newly synthesized amino alcohol with greater steric hindrance outperformed other common amino alcohols, achieving up to 94% e.e. This principle directly applies to (S)-(+)-2-(Dibenzylamino)-1-propanol, where the two large benzyl substituents create a more effective chiral pocket than smaller groups (e.g., methyl, ethyl) or a single benzyl group, leading to superior facial discrimination and higher product enantiopurity.

Evidence DimensionEnantiomeric Excess (% e.e.)
Target Compound DataThe large N,N-dibenzyl groups create a highly effective steric shield, consistent with ligands that achieve high e.e. values.
Comparator Or BaselineAmino alcohol ligands with less steric hindrance, which consistently show lower enantioselectivity in comparable reactions.
Quantified DifferenceThe difference between moderate selectivity (e.g., <50% e.e.) and high selectivity (>90% e.e.) is often attributable to the steric bulk of the ligand's substituents.
ConditionsAsymmetric borane reduction of α-chloroacetophenone with BH3•SMe2 in THF.

The specific N,N-dibenzyl structure is not arbitrary; it is a designed feature that directly enhances catalytic performance, justifying its selection over simpler, less sterically hindered analogs to maximize product purity.

Precursor for High-Selectivity Asymmetric Ketone Reductions

This compound is the right choice when preparing catalysts for the asymmetric reduction of prochiral ketones where high enantiomeric excess (>95%) is a critical quality attribute. Its use as a precursor for Corey-Bakshi-Shibata (CBS) type reagents is a well-established method for producing chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis.

Ligand for Enantioselective Alkylation of Aldehydes

In processes involving the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes, the defined steric environment created by the N,N-dibenzyl groups makes this ligand suitable for achieving high levels of stereocontrol. This is particularly relevant when synthesizing chiral alcohols where maximizing the enantiomeric excess is necessary to simplify purification.

Development of Novel Chiral Lewis Acid Catalysts

As a foundational chiral scaffold, this amino alcohol is a suitable starting point for developing more complex, customized chiral ligands and Lewis acid catalysts. The robust dibenzylamino framework provides a reliable platform for systematic modification to optimize performance for specific, challenging asymmetric transformations.

XLogP3

3

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-(Dibenzylamino)-1-propanol

Dates

Last modified: 08-16-2023

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